REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.C([O-])(O)=O.[Na+].[NH2:16][C:17]1[CH:22]=[C:21]([NH2:23])[N:20]=[CH:19][N:18]=1.O>CO>[C:5]1([C:3]2[N:16]=[C:17]3[CH:22]=[C:21]([NH2:23])[N:20]=[CH:19][N:18]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.04 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NC(=C1)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at r.t. (15 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (3 h)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
The precipitated title compound (5.62 g, 59%)
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with small amounts of water and methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C2N(C=NC(=C2)N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |